molecular formula C10H5ClF3NO B6294595 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-76-7

5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294595
CAS No.: 2364584-76-7
M. Wt: 247.60 g/mol
InChI Key: IYNGKWNMFMFXJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the oxazole ring or the substituents.

Scientific Research Applications

5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole is unique due to its specific combination of an oxazole ring with a 3-chloro-5-(trifluoromethyl)phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGKWNMFMFXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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